molecular formula C20H23NO2 B1359595 3,5-Dimethyl-3'-morpholinomethyl benzophenone CAS No. 898791-77-0

3,5-Dimethyl-3'-morpholinomethyl benzophenone

Cat. No. B1359595
M. Wt: 309.4 g/mol
InChI Key: KFPFYDBZYKRRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,5-Dimethyl-3’-morpholinomethyl benzophenone” is a chemical compound with the molecular formula C20H23NO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of “3,5-Dimethyl-3’-morpholinomethyl benzophenone” consists of 20 carbon atoms ©, 23 hydrogen atoms (H), 1 nitrogen atom (N), and 2 oxygen atoms (O), giving it a molecular weight of 309.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Dimethyl-3’-morpholinomethyl benzophenone” include a molecular weight of 309.4 g/mol . Additional properties such as boiling point and density are also available .

Scientific Research Applications

Benzophenone Photophore Applications

Benzophenone (BP) photophores, including derivatives like 3,5-Dimethyl-3'-morpholinomethyl benzophenone, have significant applications in various fields of scientific research. They are used in bioorganic chemistry, biological chemistry, and material science due to their unique photochemical properties. When excited, BP photophores form a biradicaloid triplet state, enabling hydrogen atom abstraction from C-H bonds and subsequent stable covalent C-C bond formation. This process finds applications in:

  • Binding/Contact Site Mapping : BP photophores are used for mapping ligand-protein or protein-protein interactions.
  • Molecular Target Identification : They assist in identifying molecular targets and mapping interactomes.
  • Proteome Profiling : BP derivatives are valuable in profiling the proteome of organisms.
  • Bioconjugation and Modification : They are employed in the bioconjugation and site-directed modification of biopolymers.
  • Surface Grafting and Immobilization : BP photophores are used for surface grafting and immobilization in material sciences (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Other Applications

  • Chemical Analysis : In chemical analysis, benzophenone has been used in solid-liquid extraction and preconcentration methods, like in the determination of trace amounts of thallium (Taher, 2003).
  • Synthesis of Cyclopalladated Benzophenone Imines : Benzophenone imines are synthesized and studied for their cytotoxicity against human breast adenocarcinoma cell lines, suggesting potential applications in cancer research (Albert et al., 2013).
  • Electrochemical Studies : Benzophenone is studied in electrochemical reductions, contributing to a better understanding of its reactivity and potential applications in various chemical processes (Tsierkezos, 2007).

properties

IUPAC Name

(3,5-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-15-10-16(2)12-19(11-15)20(22)18-5-3-4-17(13-18)14-21-6-8-23-9-7-21/h3-5,10-13H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPFYDBZYKRRON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643091
Record name (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-3'-morpholinomethyl benzophenone

CAS RN

898791-77-0
Record name (3,5-Dimethylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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